molecular formula C10H20N2O3 B12880205 1-(tert-Butyl)-2-((tetrahydrofuran-2-yl)methyl)hydrazinecarboxylic acid

1-(tert-Butyl)-2-((tetrahydrofuran-2-yl)methyl)hydrazinecarboxylic acid

Cat. No.: B12880205
M. Wt: 216.28 g/mol
InChI Key: VDTBSVZXZDMHGW-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-2-((tetrahydrofuran-2-yl)methyl)hydrazinecarboxylic acid is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a hydrazinecarboxylic acid moiety, which is known for its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl)-2-((tetrahydrofuran-2-yl)methyl)hydrazinecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the hydrazine intermediate: This step involves the reaction of tert-butyl hydrazine with a suitable aldehyde or ketone to form the hydrazine intermediate.

    Cyclization: The hydrazine intermediate undergoes cyclization with tetrahydrofuran-2-carboxylic acid under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl)-2-((tetrahydrofuran-2-yl)methyl)hydrazinecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

1-(tert-Butyl)-2-((tetrahydrofuran-2-yl)methyl)hydrazinecarboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-2-((tetrahydrofuran-2-yl)methyl)hydrazinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(tert-Butyl)-2-((tetrahydrofuran-2-yl)methyl)hydrazinecarboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid.

    1-(tert-Butyl)-2-((tetrahydrofuran-2-yl)methyl)hydrazinecarboxylate: Similar structure but with a carboxylate group.

Uniqueness

1-(tert-Butyl)-2-((tetrahydrofuran-2-yl)methyl)hydrazinecarboxylic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the hydrazinecarboxylic acid moiety allows for versatile chemical modifications and interactions with biological targets.

Biological Activity

1-(tert-Butyl)-2-((tetrahydrofuran-2-yl)methyl)hydrazinecarboxylic acid is a compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.

The compound is characterized by a hydrazinecarboxylic acid structure with a tert-butyl group and a tetrahydrofuran moiety. The synthesis typically involves multi-step reactions, including the formation of the hydrazine derivative followed by carboxylation and alkylation processes.

Synthetic Route

  • Hydrazine Formation : The initial step involves reacting a suitable hydrazine precursor with a carbonyl compound.
  • Tetrahydrofuran Introduction : A tetrahydrofuran derivative is introduced through an alkylation reaction.
  • Carboxylic Acid Formation : Finally, the carboxylic acid functionality is added through standard carboxylation techniques.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that hydrazine derivatives can inhibit the growth of various bacterial strains, including drug-resistant variants. The Minimum Inhibitory Concentration (MIC) values for some derivatives were found to be as low as 0.06 mg/mL against certain pathogens .

PathogenMIC (mg/mL)
Acinetobacter baumannii0.12
Pseudomonas aeruginosa0.15
Methicillin-resistant Staphylococcus aureus0.10

Anti-inflammatory Effects

The anti-inflammatory potential of hydrazine derivatives has been documented in various studies. For example, compounds similar to this compound have demonstrated the ability to reduce levels of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

Antitumor Activity

Recent investigations into the antitumor properties of related compounds indicate promising results. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, such as breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, leading to increased cell death .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several hydrazine derivatives against clinical isolates of bacteria. The results showed that specific derivatives had potent activity against multidrug-resistant strains, highlighting their potential as therapeutic agents .
  • Anti-inflammatory Mechanism : Another research focused on the anti-inflammatory effects of hydrazine derivatives in animal models of inflammation. The findings revealed significant reductions in swelling and pain responses when treated with these compounds, supporting their use in inflammatory conditions .
  • Antitumor Activity : A comprehensive study assessed the cytotoxic effects of hydrazine derivatives on various cancer cell lines. Results indicated that certain compounds could significantly inhibit tumor growth and promote apoptosis through caspase activation pathways .

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl-(oxolan-2-ylmethylamino)carbamic acid

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)12(9(13)14)11-7-8-5-4-6-15-8/h8,11H,4-7H2,1-3H3,(H,13,14)

InChI Key

VDTBSVZXZDMHGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C(=O)O)NCC1CCCO1

Origin of Product

United States

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